![molecular formula C11H18BrNO B14318588 N-[(2-Hydroxyphenyl)methyl]-N,N-dimethylethanaminium bromide CAS No. 112251-64-6](/img/structure/B14318588.png)
N-[(2-Hydroxyphenyl)methyl]-N,N-dimethylethanaminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-Hydroxyphenyl)methyl]-N,N-dimethylethanaminium bromide is a quaternary ammonium compound. It is characterized by the presence of a hydroxyphenyl group attached to a dimethylethanaminium moiety. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Hydroxyphenyl)methyl]-N,N-dimethylethanaminium bromide typically involves the reaction of 2-hydroxybenzyl alcohol with N,N-dimethylethanolamine in the presence of a brominating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification and crystallization to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(2-Hydroxyphenyl)methyl]-N,N-dimethylethanaminium bromide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like chloride or iodide ions can replace the bromide ion.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halide derivatives.
Applications De Recherche Scientifique
N-[(2-Hydroxyphenyl)methyl]-N,N-dimethylethanaminium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential antimicrobial properties and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of N-[(2-Hydroxyphenyl)methyl]-N,N-dimethylethanaminium bromide involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the quaternary ammonium group can interact with cell membranes and proteins. These interactions can lead to various biological effects, including antimicrobial activity and modulation of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(2-Hydroxyphenyl)methyl]-N,N-dimethylethanaminium chloride
- N-[(2-Hydroxyphenyl)methyl]-N,N-dimethylethanaminium iodide
- N-[(2-Hydroxyphenyl)methyl]-N,N-dimethylethanaminium sulfate
Uniqueness
N-[(2-Hydroxyphenyl)methyl]-N,N-dimethylethanaminium bromide is unique due to its specific combination of a hydroxyphenyl group and a quaternary ammonium moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
112251-64-6 |
|---|---|
Formule moléculaire |
C11H18BrNO |
Poids moléculaire |
260.17 g/mol |
Nom IUPAC |
ethyl-[(2-hydroxyphenyl)methyl]-dimethylazanium;bromide |
InChI |
InChI=1S/C11H17NO.BrH/c1-4-12(2,3)9-10-7-5-6-8-11(10)13;/h5-8H,4,9H2,1-3H3;1H |
Clé InChI |
WDJMJHPKCVYDRO-UHFFFAOYSA-N |
SMILES canonique |
CC[N+](C)(C)CC1=CC=CC=C1O.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


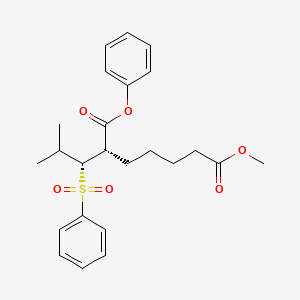
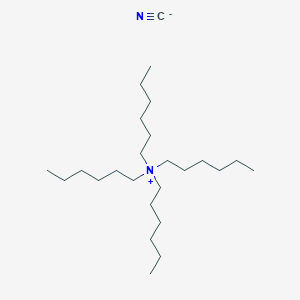
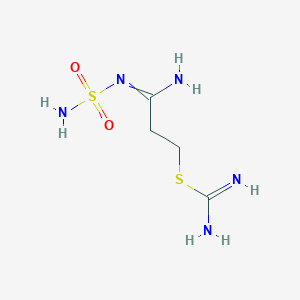



![2-[(3-Nitropyridin-2-yl)sulfanyl]-5-(trifluoromethyl)aniline](/img/structure/B14318529.png)
![10-(3-aminopyrrolidin-1-yl)-11-fluoro-14-oxo-8-oxa-1-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6,9(17),10,12,15-heptaene-15-carboxylic acid;hydrochloride](/img/structure/B14318537.png)
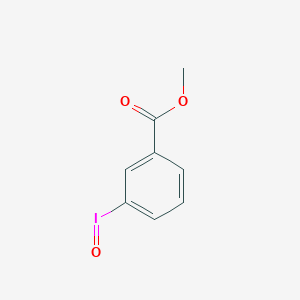
![5-[(4-Nitrophenyl)methoxy]-4,5-dioxo-3-(phenylsulfanyl)pentanoate](/img/structure/B14318573.png)
![8-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl acetate](/img/structure/B14318577.png)
![Methyl 4-[(6-methylideneoct-7-EN-1-YL)oxy]but-2-ynoate](/img/structure/B14318581.png)
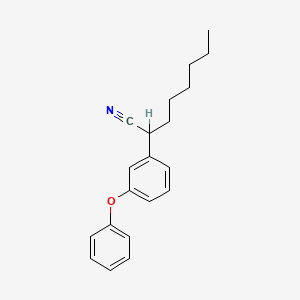
![2-Amino-2-[(benzylsulfamoyl)imino]acetamide](/img/structure/B14318592.png)
